Acitretina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

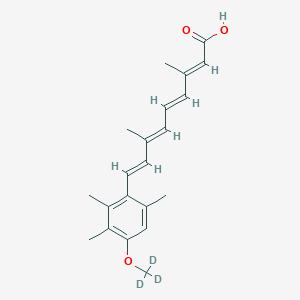

Acitretin-d3, also known as Acitretin-d3, is a useful research compound. Its molecular formula is C₂₁H₂₃D₃O₃ and its molecular weight is 329.45. The purity is usually 95%.

BenchChem offers high-quality Acitretin-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acitretin-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Prevención y tratamiento de cánceres de piel Acitretina, un derivado de la vitamina A, ha demostrado ser eficaz en la prevención y el tratamiento de cánceres de piel no melanoma {svg_1}. Regula diversos procesos biológicos dentro de la piel, incluyendo la proliferación, la diferenciación, la angiogénesis y la regulación inmunitaria {svg_2}. Tanto los retinoides tópicos como los sistémicos se han investigado en ensayos clínicos como profilácticos y tratamientos para los cánceres de piel no melanoma {svg_3}.

2. Terapia dermatológica en pacientes pediátricos y adolescentes La administración de retinoides sistémicos como la this compound tiene implicaciones para la terapia dermatológica pediátrica y adolescente {svg_4}. Se ha descubierto que modula la diferenciación epidérmica, la proliferación y los efectos inmunomoduladores {svg_5}. A diferencia de la mayoría de los tratamientos sistémicos para la psoriasis, no se ha encontrado que la this compound actúe como inmunosupresora y, por lo tanto, puede utilizarse en pacientes ya inmunodeprimidos o vulnerables {svg_6}.

Investigación neurológica

Se ha llevado a cabo una investigación para comprender la influencia de la this compound en la lipidómica cerebral en ratones adolescentes {svg_7}. Esta investigación es crucial ya que cualquier desequilibrio de lípidos podría ser perjudicial para el desarrollo del cerebro humano hasta la edad adulta temprana {svg_8}.

Separación y cuantificación cromatográfica

Se ha desarrollado y validado un método de cromatografía líquida-espectrometría de masas en tándem (LC-ESI-MS/MS) selectivo, sensible y de alto rendimiento para la separación y cuantificación cromatográfica de todo-trans-acitretina y 13-cis-acitretina en plasma humano {svg_9}.

Monitorización terapéutica de fármacos

La monitorización terapéutica de fármacos es importante para esta clase de compuestos debido a los problemas de teratogenicidad y otros efectos secundarios {svg_10}. Por lo tanto, se ha desarrollado un método automatizado que implica elución en gradiente, conmutación de columnas y detección UV para la determinación de etretinato, this compound y 13-cis-acitretina {svg_11}.

Vía de señalización de retinoides

La this compound activa los receptores nucleares del ácido retinoico (RAR), lo que da lugar a la inducción de la diferenciación celular, la inhibición de la proliferación celular y la inhibición de la infiltración tisular {svg_12}.

Mecanismo De Acción

Target of Action

Acitretin-d3, also known as 13-cis-Acitretin-D3, primarily targets specific receptors in the skin, specifically retinoid receptors such as RXR and RAR . These receptors play a crucial role in normalizing the growth cycle of skin cells .

Mode of Action

It is believed to work by binding to its target receptors (rxr and rar) in the skin, which helps normalize the growth cycle of skin cells . This interaction with its targets leads to changes in the skin cell proliferation process .

Biochemical Pathways

Acitretin-d3 affects the biochemical pathways involved in the synthesis, metabolism, and action of Vitamin D . It plays a crucial role in a wide range of physiological processes, from bone health to immune function . The compound’s action on these pathways results in systemic effects on calcium homeostasis, cell proliferation, differentiation, and immune modulation .

Pharmacokinetics

Acitretin-d3 is readily absorbed and widely distributed after oral administration . The absorption from the gastrointestinal tract is linear with dose-proportional increases at doses of 25–100 mg . Following administration of a single 50-mg oral acitretin dose to healthy individuals, approximately 60–72% of the dose was absorbed . The compound’s half-life is approximately 2 days , which is much shorter compared to its predecessor, etretinate .

Result of Action

The action of Acitretin-d3 results in a slowing down of the skin cell reproduction process . This leads to a reduction in the thickening of the skin, plaque formation, and scaling . Improvement begins about two weeks after starting treatment and is maximum after about twelve weeks . The affected skin either peels off or gradually clears .

Action Environment

The action, efficacy, and stability of Acitretin-d3 can be influenced by various environmental factors. For instance, the absorption of the drug is reduced if it is taken on an empty stomach, making the drug less effective . Therefore, it is usually taken once a day after a meal . Furthermore, the compound’s action can be influenced by the individual’s health conditions. For example, Acitretin-d3 can worsen diabetes, raise blood lipids (cholesterol, triglyceride), and cause liver inflammation .

Análisis Bioquímico

Biochemical Properties

13-cis-Acitretin-D3, as a metabolite of Acitretin, plays a role in biochemical reactions similar to its parent compound. It interacts with specific receptors in the skin, such as retinoid receptors RXR and RAR, which help normalize the growth cycle of skin cells .

Cellular Effects

13-cis-Acitretin-D3 influences cell function by inhibiting the excessive cell growth and keratinisation seen in conditions like psoriasis . It reduces the thickening of the skin, plaque formation, and scaling .

Molecular Mechanism

The mechanism of action of 13-cis-Acitretin-D3 is believed to be similar to that of Acitretin. It targets specific receptors in the skin, helping to normalize the growth cycle of skin cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 13-cis-Acitretin-D3 can change over time. For instance, it has been found that a lower dose of 9-cis RA (2 mg day–1) was non-toxic, but showed no significant effect on tumour growth .

Dosage Effects in Animal Models

In animal models, the effects of 13-cis-Acitretin-D3 can vary with different dosages. For instance, a lower dose of 9-cis RA (2 mg day–1) was non-toxic, but showed no significant effect on tumour growth .

Metabolic Pathways

Following oral absorption, 13-cis-Acitretin-D3 undergoes extensive metabolism and interconversion by simple isomerization to its 13-cis form (cis-acitretin). Both parent compound and isomer are further metabolized into chain-shortened breakdown products and conjugates, which are excreted .

Transport and Distribution

13-cis-Acitretin-D3 is transported and distributed within cells and tissues. Following oral absorption, it undergoes extensive metabolism and interconversion by simple isomerization to its 13-cis form (cis-acitretin) .

Subcellular Localization

Given its role in interacting with specific skin cell receptors, it can be inferred that it may localize to the cell membrane where these receptors are typically found .

Propiedades

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+/i6D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUNBGSDBOWDMA-FDNRGZQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(-)-BIS[1-[(1/'S,2/'S,5/'R)-2/'-I-PROPYL-5/'-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE](/img/new.no-structure.jpg)

![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene](/img/structure/B1145953.png)